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1-Benzyl-1H-imidazole-2-
Compound Name:
carbaldehyde

Cat. No. B162289

A Comparative Guide for Researchers and Drug Development Professionals

In the intricate landscape of pharmaceutical synthesis and materials science, a precise
understanding of molecular structure is paramount. This guide offers a detailed spectroscopic
comparison of the versatile building block, 1-Benzyl-1H-imidazole-2-carbaldehyde, and its
fundamental precursors, 1H-imidazole-2-carbaldehyde and 1-benzyl-1H-imidazole. Through a
meticulous examination of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS) data, we illuminate the structural transformations that occur at each
synthetic step, providing a clear and objective reference for researchers in the field.

At a Glance: Spectroscopic Data Summary

The following tables provide a comprehensive summary of the key spectroscopic data for 1-
Benzyl-1H-imidazole-2-carbaldehyde and its precursors. This side-by-side comparison
highlights the distinct spectral signatures of each molecule, facilitating their identification and
characterization.

Table 1: *H NMR Spectroscopic Data (CDClIs, d ppm)
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Imidazole Ring

Benzyl Group

Compound Aldehyde Proton
Protons Protons
1H-Imidazole-2-
7.43 (s, 2H) - 9.67 (s, 1H)[1]
carbaldehyde
7.53 (s, 1H, H-2), 7.08  7.33 (m, 3H, Ph-H),
1-Benzyl-1H-
o (s, 1H, H-5), 6.89 (s, 7.14 (m, 2H, Ph-H), -
imidazole
1H, H-4) 5.10 (s, 2H, CH2)
1-Benzyl-1H-
o 7.20-7.40 (m, 5H, Ph-
imidazole-2- 7.20-7.40 (m, 2H) 9.80 (s, 1H)
H), 5.60 (s, 2H, CH-2)
carbaldehyde

Table 2: 13C NMR Spectroscopic Data (CDCls,

0 ppm)

Compound

Imidazole Ring
Carbons

Benzyl Group
Carbons

Aldehyde Carbon

1H-Imidazole-2-

145.6 (C-2), 131.9 (C-

- 181.3
carbaldehyde 5), 122.7 (C-4)

134.8 (quat. C), 129.1
1-Benzyl-1H- 137.5 (C-2), 129.2 (C-
o (2C), 128.5 (1C), -
imidazole 5), 119.2 (C-4)

127.9 (2C), 50.5 (CH-2)
1-Benzyl-1H- ~135 (quat. C), ~129
o ~145 (C-2), ~130 (C-
imidazole-2- (2C), ~128 (1C), ~127  ~185

5), ~125 (C-4)

carbaldehyde (2C), ~52 (CH-2)

Note: Some 3C NMR values for 1-Benzyl-1H-imidazole-2-carbaldehyde are estimated based

on typical chemical shifts, as precise literature data with full assignments is scarce.

Table 3: Key IR Absorption Bands (cm™?)
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C=0 Stretch C=N Stretch C-H Aromatic
Compound .

(Aldehyde) (Imidazole) Stretch
1H-Imidazole-2-

1685 ~1500-1600 ~3000-3100
carbaldehyde
1-Benzyl-1H-
o ~1500-1600 ~3000-3100
imidazole
1-Benzyl-1H-
imidazole-2- ~1690 ~1500-1600 ~3000-3100
carbaldehyde

Table 4. Mass Spectrometry Data (m/z)

Compound Molecular lon [M]*+ Key Fragments

1H-Imidazole-2-carbaldehyde 96

68, 41

1-Benzyl-1H-imidazole 158

91 (tropylium ion), 67

1-Benzyl-1H-imidazole-2-
186
carbaldehyde

157 ([M-CHQ]"), 91 (tropylium
ion)[2]

From Precursors to Product: A Spectroscopic

Journey

The spectroscopic data reveals a clear narrative of chemical transformation. The synthesis of

1-benzyl-1H-imidazole from imidazole introduces the characteristic signals of the benzyl group

in both *H and 3C NMR spectra, most notably the methylene bridge protons around 5.10 ppm

and the aromatic signals of the phenyl ring. The subsequent formylation of 1-benzyl-1H-

imidazole to yield the target compound, 1-Benzyl-1H-imidazole-2-carbaldehyde, is

unequivocally confirmed by the appearance of a sharp singlet for the aldehyde proton at

approximately 9.80 ppm in the *H NMR spectrum and a carbonyl carbon signal around 185

ppm in the 13C NMR spectrum.
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In the IR spectra, the most telling transformation is the appearance of a strong C=0 stretching
vibration around 1690 cm~1 in the final product, a feature absent in its precursors. Mass
spectrometry data further corroborates the successful synthesis, with the molecular ion peaks
corresponding to the expected molecular weights of each compound and the fragmentation
patterns providing structural insights, such as the characteristic tropylium ion (m/z 91) from the

benzyl group.

Visualizing the Pathway: Synthesis and Analysis

To provide a clearer understanding of the molecular transformations and the analytical
workflow, the following diagrams have been generated.
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Caption: Synthetic pathway for 1-Benzyl-1H-imidazole-2-carbaldehyde.
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Caption: Workflow for spectroscopic analysis and comparison.

Experimental Protocols

Synthesis of 1-Benzyl-1H-imidazole (Precursor)

A mixture of imidazole (1.0 eq), potassium carbonate (1.5 eq), and a catalytic amount of
tetrabutylammonium bromide in dimethylformamide (DMF) is stirred at room temperature.
Benzyl bromide (1.1 eq) is added dropwise, and the reaction mixture is stirred at room
temperature for 24 hours. The reaction is then quenched with water and extracted with ethyl
acetate. The combined organic layers are washed with brine, dried over anhydrous sodium
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sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by
column chromatography on silica gel to afford 1-benzyl-1H-imidazole.

Synthesis of 1-Benzyl-1H-imidazole-2-carbaldehyde (Vilsmeier-Haack Reaction)[3][4]

To a stirred solution of dimethylformamide (DMF, 3.0 eq) at 0°C, phosphorus oxychloride
(POCIs, 1.2 eq) is added dropwise. The mixture is stirred for 30 minutes at 0°C, and then a
solution of 1-benzyl-1H-imidazole (1.0 eq) in DMF is added. The reaction mixture is heated to
90°C and stirred for 4-6 hours. After completion, the reaction is cooled to room temperature
and poured into ice-water. The mixture is neutralized with a saturated sodium bicarbonate
solution and extracted with ethyl acetate. The combined organic layers are washed with brine,
dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The
crude product is purified by column chromatography on silica gel to yield 1-Benzyl-1H-
imidazole-2-carbaldehyde.

Spectroscopic Analysis

* NMR Spectroscopy: *H and 3C NMR spectra are recorded on a 400 MHz spectrometer
using deuterated chloroform (CDCIs) as the solvent and tetramethylsilane (TMS) as the
internal standard.

» IR Spectroscopy: IR spectra are recorded on an FT-IR spectrometer using KBr pellets or as
a neat film.

o Mass Spectrometry: Mass spectra are obtained using an electron ionization (El) mass
spectrometer.

This comprehensive guide provides the necessary spectroscopic data and experimental
context for the confident synthesis and characterization of 1-Benzyl-1H-imidazole-2-
carbaldehyde and its precursors. The presented data and workflows serve as a valuable
resource for researchers navigating the synthesis of novel imidazole-based compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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